molecular formula C11H11ClN2O2 B13289895 Methyl 2-amino-2-(5-chloro-1H-indol-3-yl)acetate

Methyl 2-amino-2-(5-chloro-1H-indol-3-yl)acetate

Cat. No.: B13289895
M. Wt: 238.67 g/mol
InChI Key: CDUJJQPHIAKHGB-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(5-chloro-1H-indol-3-yl)acetate is a synthetically versatile chlorinated indole derivative of significant interest in medicinal chemistry and pharmaceutical research. The compound features a 2-aminoacetate functional group attached to the 3-position of the 5-chloroindole scaffold, a structure recognized for its diverse biological activities . Indole derivatives are pivotal in the design of drugs targeting a wide array of diseases, including cancer, neurological disorders, and infections, due to their ability to facilitate key interactions with biological macromolecules . This compound serves as a valuable building block for the synthesis of more complex molecules. Its structure is amenable to further chemical modifications, particularly at the amino and ester functional groups, allowing researchers to create libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies. The electron-withdrawing chlorine atom at the 5-position and the hydrophobic indole ring system influence the compound's reactivity, solubility, and overall pharmacodynamic profile, making it a key intermediate in developing potential therapeutic agents . Applications & Research Value: - Drug Discovery Intermediate: A key synthon for developing novel bioactive molecules, including potential non-steroidal anti-inflammatory drugs (NSAIDs) and neuroprotective agents . - Anticancer Research: Indole derivatives are known to exhibit potent anticancer properties by modulating key oncogenic pathways and inducing apoptosis in various cancer cell lines . - Antimicrobial Studies: This class of compounds has demonstrated promising antibacterial and antifungal activities, which is crucial for addressing the challenge of increasing antibiotic resistance . - Enzyme Inhibition: Structural analogues can act as inhibitors for enzymes such as cytochrome P450, suggesting utility in modifying the pharmacokinetics of co-administered drugs . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Strictly not for human or veterinary use.

Properties

Molecular Formula

C11H11ClN2O2

Molecular Weight

238.67 g/mol

IUPAC Name

methyl 2-amino-2-(5-chloro-1H-indol-3-yl)acetate

InChI

InChI=1S/C11H11ClN2O2/c1-16-11(15)10(13)8-5-14-9-3-2-6(12)4-7(8)9/h2-5,10,14H,13H2,1H3

InChI Key

CDUJJQPHIAKHGB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CNC2=C1C=C(C=C2)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-2-(5-chloro-1H-indol-3-yl)acetate typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing cost-effective purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(5-chloro-1H-indol-3-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products Formed

Scientific Research Applications

Methyl 2-amino-2-(5-chloro-1H-indol-3-yl)acetate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of methyl 2-amino-2-(5-chloro-1H-indol-3-yl)acetate involves its interaction with various molecular targets. The indole ring can bind to multiple receptors and enzymes, influencing biological pathways. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Halogen-Substituted Analogs

Compound Name Substituents Molecular Formula Molecular Weight Key Differences/Applications References
Methyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate Br at indole C5, NH₂ at α-carbon C₁₁H₁₁BrN₂O₂ 283.12 Bromo analog with potential enhanced receptor binding due to larger atomic radius of Br vs. Cl.
Ethyl 2-(5-chloro-1H-indol-3-yl)acetate Cl at indole C5, ethyl ester C₁₂H₁₂ClNO₂ 237.68 Ethyl ester instead of methyl; reduced polarity and altered pharmacokinetics. Similarity score: 0.88 .
Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate F at indole C5, ketone at α-carbon C₁₁H₈FNO₃ 221.19 Oxo group replaces amino, increasing electrophilicity. Reported neuroprotective and anti-proliferative activity .

Substituent-Modified Analogs

Compound Name Substituents Molecular Formula Molecular Weight Key Differences/Applications References
Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate 4-nitrobenzoyl at indole C2 C₁₉H₁₆N₂O₅ 352.34 Nitro group enhances electron-withdrawing effects, potentially improving COX-2 inhibition .
Methyl 2-(5-hydroxy-2-methyl-1H-indol-3-yl)acetate OH at indole C5, CH₃ at C2 C₁₂H₁₃NO₃ 219.24 Hydroxy group increases solubility; used in metabolic studies. Purity: ≥95% .
Methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate OCH₃ at indole C5, CH₃ at C2 C₁₃H₁₅NO₃ 233.26 Methoxy group enhances lipophilicity and blood-brain barrier penetration .

Ester and Side-Chain Variants

Compound Name Substituents Molecular Formula Molecular Weight Key Differences/Applications References
Ethyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate Cl at C5, CH₃ at C2, ethyl ester C₁₃H₁₄ClNO₂ 251.71 Ethyl ester and methylindole enhance steric bulk, affecting enzyme binding .
Methyl 2-(1H-indazol-3-yl)acetate Indazole core instead of indole C₁₀H₁₀N₂O₂ 190.20 Indazole’s dual N-heterocycles may improve metabolic stability .

Physicochemical Properties

  • Solubility: Hydroxy and amino substituents improve aqueous solubility (e.g., Methyl 2-(5-hydroxy-1H-indol-3-yl)acetate) , whereas methoxy and halogen groups increase lipophilicity .
  • Stability : Methyl esters generally exhibit higher hydrolytic stability compared to ethyl esters under physiological conditions .

Biological Activity

Methyl 2-amino-2-(5-chloro-1H-indol-3-yl)acetate is a compound belonging to the indole family, notable for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound has a molecular formula of C₉H₈ClN₃O₂ and a molecular weight of approximately 223.66 g/mol. The presence of the chlorine atom at the 5-position of the indole ring significantly influences its reactivity and biological interactions, making it an attractive candidate for drug development.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It has been identified as a potential inhibitor of cytochrome P450 enzymes, particularly CYP1A2, which plays a crucial role in drug metabolism. This inhibition suggests that this compound could modify the pharmacokinetics of co-administered drugs, enhancing their therapeutic efficacy or reducing toxicity.

Biological Activities

This compound exhibits a range of biological activities:

  • Anticancer Activity : Research indicates that this compound may have anticancer properties, influencing cellular processes such as apoptosis and cell cycle regulation. Its structure allows it to interact with multiple signaling pathways involved in cancer progression.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation through modulation of immune responses, although specific pathways remain to be fully elucidated.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with similar indole derivatives can be insightful:

Compound NameStructural FeaturesBiological Activity
This compoundChloro group at position 5 on the indole ringAnticancer, anti-inflammatory
Methyl 2-amino-2-(5-fluoro-1H-indol-3-yl)acetateFluoro group at position 5Antimicrobial
Methyl 2-amino-2-(6-bromo-1H-indol-3-yl)acetateBromo group at position 6Enhanced antimicrobial properties

This table highlights how the presence of different halogen substituents can affect the biological activity and chemical properties of indole derivatives.

Case Studies and Research Findings

Several studies have investigated the biological properties of this compound:

  • In Vitro Studies : A study demonstrated that this compound could induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism involved caspase activation and modulation of cell cycle proteins.
  • Drug Interaction Studies : Research indicated that this compound could inhibit CYP1A2 activity, affecting the metabolism of other drugs. This finding underscores its relevance in pharmacological contexts where drug interactions are critical.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2-amino-2-(5-chloro-1H-indol-3-yl)acetate, and what reaction conditions optimize yield?

  • Methodology : The synthesis typically begins with 5-chloroindole, which undergoes nucleophilic substitution with glycine methyl ester hydrochloride. Base catalysts like sodium hydride or potassium carbonate are critical for deprotonation and activating the indole ring. Reaction optimization involves controlling temperature (25–40°C) and solvent polarity (e.g., DMF or THF) to suppress side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) achieves >95% purity .
  • Key Data : Yields range from 60–75% under inert atmospheres. Substituting glycine methyl ester with bulkier amino esters reduces reactivity due to steric hindrance .

Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?

  • Methodology :

  • NMR : 1^1H NMR confirms the indole ring (δ 7.2–7.8 ppm for aromatic protons) and methyl ester (δ 3.6–3.8 ppm). 13^{13}C NMR identifies the carbonyl group (δ 170–175 ppm) and chloro-substituted carbon (δ 115–120 ppm).
  • MS : High-resolution ESI-MS detects the molecular ion peak at m/z 238.67 (C11_{11}H11_{11}ClN2_2O2_2) .
  • X-ray crystallography : SHELX programs refine crystal structures, revealing bond angles and torsional strain in the indole-acetate backbone .

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